molecular formula C12H15FN2 B13871982 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

Número de catálogo: B13871982
Peso molecular: 206.26 g/mol
Clave InChI: XPKRYLFDKWZYHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline is a fluorinated derivative of the pyrazino[2,1-a]isoquinoline scaffold, a bicyclic system combining pyrazine and isoquinoline moieties. This compound is part of a broader class of fused heterocycles known for diverse biological activities, including antidepressant, antitumor, and AMPK-activating properties .

Propiedades

Fórmula molecular

C12H15FN2

Peso molecular

206.26 g/mol

Nombre IUPAC

9-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

InChI

InChI=1S/C12H15FN2/c13-10-1-2-11-9(7-10)3-5-15-6-4-14-8-12(11)15/h1-2,7,12,14H,3-6,8H2

Clave InChI

XPKRYLFDKWZYHW-UHFFFAOYSA-N

SMILES canónico

C1CN2CCNCC2C3=C1C=C(C=C3)F

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazine and isoquinoline derivatives.

    Cyclization: The cyclization reaction is carried out to form the pyrazinoisoquinoline core structure. This step may involve the use of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.

    Hydrogenation: The partial saturation of the compound is achieved through hydrogenation, using hydrogen gas and a suitable catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound is utilized in the synthesis of other complex molecules and as a building block in organic chemistry.

Mecanismo De Acción

The mechanism of action of 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Halogen-Substituted Derivatives

10-Fluoro Analogue (CAS 1082914-72-4)
  • Structural Difference : Fluorine at position 10 instead of 7.
  • Impact : Positional isomerism affects electronic distribution and steric interactions. The 10-fluoro derivative may exhibit altered binding affinity in biological targets due to proximity to the pyrazine nitrogen, influencing hydrogen bonding or dipole interactions .
  • Synthetic Routes : Likely requires regioselective fluorination, differing from the 9-fluoro compound’s synthesis .
10-Chloro Derivative (CAS 1082914-74-6)
  • Structural Difference : Chlorine at position 10.
  • Biological Activity : Chlorinated analogues often show improved metabolic stability but may face toxicity challenges .

Methyl- and Phenyl-Substituted Analogues

cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline
  • Structural Features : Methyl group at position 2 and phenyl at position 5.
  • Biological Activity : Demonstrated potent atypical antidepressant activity, with stereochemistry (cis-configuration) critical for efficacy .
10-Methyl Derivative (CAS 1082871-89-3)
  • Structural Difference : Methyl at position 10.
  • Impact : Methyl groups increase lipophilicity, enhancing metabolic stability but reducing polarity. The 9-fluoro derivative’s electronegative substituent may improve target binding through dipole interactions .

Methoxy-Substituted Analogues

9-Methoxy Derivative (CAS 1082871-91-7)
  • Structural Difference : Methoxy group at position 8.
  • Impact : Methoxy’s electron-donating nature contrasts with fluorine’s electron-withdrawing effect, altering electronic properties and hydrogen-bonding capacity. This may reduce binding affinity in targets requiring electronegative substituents .

Antidepressant Activity

  • cis-2-Methyl-7-phenyl Analogue : Exhibits potent activity due to rigidification of the scaffold and optimal steric fit in target receptors .

Antitumor Activity

  • Pyrazoloisoquinoline Derivatives (e.g., 19a–f): Fluorine substitutions in related scaffolds improve cytotoxicity against hepatocellular (HepG2) and breast (MCF-7) carcinoma cells . The 9-fluoro compound’s activity may depend on fluorine’s ability to modulate electron density in DNA-intercalating regions.

AMPK Activation

  • Thieno-Pyridoisoquinoline Derivatives: Substitutions at positions 9–11 influence AMPK activation. Fluorine’s small size and electronegativity may optimize interactions with the AMPK γ-subunit .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
9-Fluoro Derivative 222.71 1.8 1 3
10-Fluoro Derivative 222.71 1.8 1 3
10-Chloro Derivative 237.72 2.3 1 2
9-Methoxy Derivative 218.29 1.5 1 3
cis-2-Methyl-7-phenyl 280.38 3.1 0 2

Key Observations :

  • Fluorine reduces logP compared to chloro and methyl groups, improving solubility.
  • Methoxy substitution decreases logP further but may reduce membrane permeability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.